molecular formula C8H7BrClNO B13585844 N-(4-bromophenyl)-N-methylcarbamoyl chloride

N-(4-bromophenyl)-N-methylcarbamoyl chloride

Cat. No.: B13585844
M. Wt: 248.50 g/mol
InChI Key: NJBZDCFVUQMRSM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a bromophenyl group attached to a carbamoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N-methylcarbamoyl chloride typically involves the reaction of 4-bromoaniline with phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with methylamine to yield the desired carbamoyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water to form N-(4-bromophenyl)-N-methylcarbamic acid.

    Condensation Reactions: It can react with amines to form urea derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-N-methylcarbamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-methylcarbamoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-N-methylcarbamic acid
  • N-(4-bromophenyl)-N-methylurea
  • N-(4-bromophenyl)-N-methylthiourea

Uniqueness

N-(4-bromophenyl)-N-methylcarbamoyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

N-(4-bromophenyl)-N-methylcarbamoyl chloride

InChI

InChI=1S/C8H7BrClNO/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3

InChI Key

NJBZDCFVUQMRSM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Br)C(=O)Cl

Origin of Product

United States

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